7,8-Dimethoxy-3,4-dihydroisoquinoline - 75877-72-4

7,8-Dimethoxy-3,4-dihydroisoquinoline

Catalog Number: EVT-428214
CAS Number: 75877-72-4
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7,8-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound that has garnered attention due to its potential applications in various pharmacological fields. The compound is a derivative of the isoquinoline alkaloids, which are known for their diverse biological activities. Research has been conducted to explore the synthesis, mechanism of action, and potential therapeutic uses of this compound, particularly in the treatment of epilepsy, pain, inflammation, and hypoxia-related conditions.

Synthesis Analysis

2.1 Oxidation of Tetrahydroisoquinoline Derivative:One of the most facile routes for synthesizing 7,8-dimethoxy-3,4-dihydroisoquinoline involves the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This method employs potassium permanganate (KMnO4) as the oxidizing agent in acetone as the solvent .

2.2 Cyclization of Thioamides:Another approach involves the cyclodesulfurization of N-(3,4-dimethoxyphenethyl) thioamides . This method utilizes mercuric chloride (HgCl2) as the desulfurizing agent in acetonitrile as the solvent.

2.3 Ritter Reaction and Cyclization:This method utilizes methyleugenol as the starting material . It involves the conversion of methyleugenol to a secondary alcohol, followed by a Ritter reaction with acetonitrile and subsequent cyclization of the resulting amide using sulfuric acid.

Chemical Reactions Analysis

4.1 Annelation Reactions:7,8-Dimethoxy-3,4-dihydroisoquinoline can undergo annelation reactions with cyclic 1,3-diketones to form larger fused ring systems. This reaction was observed with 2-acetylcycloheptane-1,3-dione, resulting in a new decahydrocyclohepta[5,6]pyrido[2,1-a]isoquinoline derivative .

4.2 1,3-Dipolar Cycloaddition Reactions:The N-oxide derivative of 7,8-dimethoxy-3,4-dihydroisoquinoline has been shown to react with diketene in a 1,3-dipolar cycloaddition reaction. This reaction leads to the formation of hexahydropyrrolo[2,1-a]isoquinoline derivatives through a complex rearrangement involving N-O bond cleavage .

4.3 Reissert Compound Formation:7,8-Dimethoxy-3,4-dihydroisoquinoline can form diastereomeric Reissert compounds when reacted with chiral acid chlorides . These Reissert compounds can be further manipulated to generate stereochemically enriched derivatives.

4.4 Reactions with o-Quinone Methides:Depending on the reaction conditions, 7,8-Dimethoxy-3,4-dihydroisoquinoline can react with o-quinone methides to undergo either N-alkylation or [4+2] cycloaddition reactions .

Applications in Various Fields

Analgesic and Anti-Inflammatory Effects

The analgesic and anti-inflammatory properties of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives have been investigated. One study focused on a synthetic analog, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which was tested for its analgesic and anti-inflammatory effects. The compound showed significant activity in models of thermal and chemical pain, as well as acute inflammatory arthritis, with a pronounced anti-inflammatory effect at certain doses. This suggests its potential as a non-narcotic analgesic in medical practice3.

Antihypoxic Activity

Another field of application is the treatment of hypoxia-related conditions. A study synthesized a series of N-R-amide hydrochlorides derived from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These compounds exhibited high antihypoxic effects and were found to be essentially nontoxic. One particular compound, 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride, was identified as suitable for further pharmacological testing as a potential antioxidant4.

Anticonvulsant Properties

The anticonvulsant properties of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives have been a subject of research due to their potential in treating epilepsy. A study synthesized a new series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines based on structure-active relationship information. These compounds were evaluated for their anticonvulsant activity in DBA/2 mice, leading to the identification of a molecule with significant anticonvulsant activity. Computational studies supported the pharmacological findings, providing insights into the molecule's mechanism of action5.

Synthesis Routes

The synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline has also been explored. Oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using potassium permanganate in acetone was found to be a facile method for generating the corresponding imine, which is a key intermediate in the synthesis of these compounds. This method offers an alternative to the traditional synthetic route involving ring closure of beta-phenethylamine derivatives1.

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is a precursor used in the synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline. [, ] It can be oxidized to the target compound using potassium permanganate. [, ] This method provides a more facile route to 7,8-dioxygenated-3,4-dihydroisoquinolines compared to traditional ring closure methods. [, ]

6,7-Dimethoxyisoquinoline (Backebergine)

    Compound Description: This is a fully aromatic isoquinoline alkaloid identified in Backebergia militaris. [] It is one of the first simple, fully aromatic isoquinoline alkaloids reported in the Cactaceae family. []

7,8-Dimethoxyisoquinoline (Isobackebergine)

    Compound Description: This is another fully aromatic isoquinoline alkaloid identified in Backebergia militaris.[2] Like backebergine, it represents a novel discovery within the Cactaceae family. []

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

    Compound Description: This compound serves as a model substrate in asymmetric hydrogenation reactions using iridium catalysts. [] This research focuses on developing efficient methods to synthesize chiral tetrahydroisoquinolines, which are important building blocks for pharmaceuticals and other biologically active compounds.

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

    Compound Description: This specific dihydroisoquinoline derivative was used as a substrate in asymmetric transfer hydrogenation studies employing an iridium(III) biotinylated Cp* complex as an artificial imine reductase. [] This research aimed to develop efficient methods for synthesizing chiral amines, which are crucial building blocks for various pharmaceuticals and biologically active compounds.

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

    Compound Description: This compound was synthesized and evaluated in silico for potential biological activity, particularly focusing on its contractile activity. [] This research suggests the potential medicinal applications of this compound, warranting further investigation.

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

    Compound Description: This compound was synthesized from eugenol methyl ether with the goal of investigating its potential as a hybrid drug with antitumor, antimalarial, and antiviral properties. [] This research aims to develop new isoquinoline-based products with diverse pharmacological activities.

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

    Compound Description: This compound serves as a key intermediate in the synthesis of ivabradine, an antianginal drug. [, , ] Researchers have developed new and improved synthesis processes for this compound to achieve higher yields and purity, making it suitable for industrial-scale production. [, ]

(aS)-7,8-Dimethoxy-9-(2-carboxy-4,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-1(2H)-one

    Compound Description: This newly discovered 9-phenylisoquinoline alkaloid, isolated from the lateral roots of Aconitum carmichaelii, exhibits cardioprotective activity against doxorubicin-induced toxicity in H9c2 cells. []

Mechanism of Action

The pharmacological profile of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives has been extensively studied. One study synthesized a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, aiming to identify novel anticonvulsant agents. These compounds were found to exhibit potent anticonvulsant effects in animal models of epilepsy, with some showing superior efficacy compared to topiramate. The sulfonamide function in these molecules was designed to inhibit the enzyme carbonic anhydrase, which is an attractive target in epilepsy treatment. However, the compounds demonstrated weak inhibitory activity and low selectivity in enzymatic assays2.

Properties

CAS Number

75877-72-4

Product Name

7,8-Dimethoxy-3,4-dihydroisoquinoline

IUPAC Name

7,8-dimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3

InChI Key

FWFCAKKLGOGABS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CCN=C2)C=C1)OC

Synonyms

3,4-Dihydroisobackebergine; Dehydrolemaireocereine

Canonical SMILES

COC1=C(C2=C(CCN=C2)C=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.